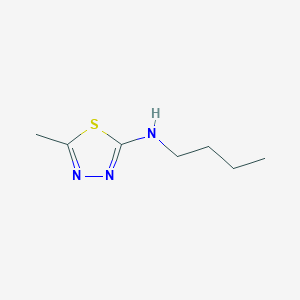

N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

62347-87-9 |

|---|---|

Molecular Formula |

C7H13N3S |

Molecular Weight |

171.27 g/mol |

IUPAC Name |

N-butyl-5-methyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H13N3S/c1-3-4-5-8-7-10-9-6(2)11-7/h3-5H2,1-2H3,(H,8,10) |

InChI Key |

PDRQVUBMGPMEMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN=C(S1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N Butyl 5 Methyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons of the n-butyl group, the methyl group, and the amine. The n-butyl group's protons would appear as a terminal methyl (CH₃) triplet, two methylene (B1212753) (CH₂) groups as complex multiplets, and the methylene group adjacent to the amine nitrogen as a triplet. The methyl group attached to the thiadiazole ring would be observed as a sharp singlet. The amine proton (NH) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Expected signals include four for the n-butyl chain, one for the C5-methyl group, and two distinct signals for the C2 and C5 carbons of the 1,3,4-thiadiazole (B1197879) ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. uni.lu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiadiazole-C2 | - | ~167-170 |

| Thiadiazole-C5 | - | ~158-162 |

| C5-C H₃ | ~2.5-2.7 (s) | ~14-16 |

| NH | Broad, variable | - |

| N-C H₂-CH₂-CH₂-CH₃ | ~3.4-3.6 (t) | ~45-48 |

| N-CH₂-C H₂-CH₂-CH₃ | ~1.6-1.8 (m) | ~30-32 |

| N-CH₂-CH₂-C H₂-CH₃ | ~1.3-1.5 (m) | ~19-21 |

| N-CH₂-CH₂-CH₂-C H₃ | ~0.9-1.0 (t) | ~13-14 |

Note: Predicted values are based on general principles and data from analogous structures. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₇H₁₃N₃S), the molecular ion peak [M]⁺• would be expected at an m/z value corresponding to its molecular weight, approximately 171.26. High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate mass measurement. The observation of the [M+H]⁺ adduct at m/z 172.09 is also common in techniques like electrospray ionization. uni.lu Analysis of fragmentation patterns would likely reveal the loss of the butyl group (a loss of 57 Da) or other characteristic fragments, further confirming the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺• | 171 | Molecular Ion |

| [M+H]⁺ | 172 | Protonated Molecular Ion |

| [M-C₄H₉]⁺ | 114 | Loss of the n-butyl group |

| [C₅H₉N₂]⁺ | 97 | Fragment from butyl chain cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the 3100-3300 cm⁻¹ region. Aliphatic C-H stretching from the butyl and methyl groups would be observed between 2850 and 3000 cm⁻¹. The C=N stretching of the thiadiazole ring is expected around 1600-1650 cm⁻¹, while C-N stretching vibrations appear at lower wavenumbers. uni.lurasayanjournal.co.in

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch (Thiadiazole Ring) | 1600 - 1650 |

| N-H Bend | 1500 - 1580 |

| C-N Stretch | 1250 - 1350 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.

For this compound, with the molecular formula C₇H₁₃N₃S, the theoretical elemental composition can be calculated. Experimental results from a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. rasayanjournal.co.in

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical % |

| Carbon | C | 49.08% |

| Hydrogen | H | 7.65% |

| Nitrogen | N | 24.53% |

| Sulfur | S | 18.73% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available, studies on similar 1,3,4-thiadiazole derivatives provide insight into its likely solid-state structure. researchgate.net It is anticipated that the thiadiazole ring would be nearly planar. A crucial feature of the crystal packing would likely be intermolecular hydrogen bonding, where the amine proton (N-H) acts as a hydrogen bond donor to a nitrogen atom on an adjacent molecule, often forming centrosymmetric dimers. researchgate.net

Chromatographic Techniques for Purity Assessment (HPLC, GC-MS)

Chromatographic methods are essential for separating components in a mixture and are widely used to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A sample of this compound, when analyzed under appropriate conditions (e.g., using a reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient), would ideally show a single, sharp peak, indicating the absence of significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. A pure sample of this compound would yield a single peak in the gas chromatogram. The mass spectrum corresponding to this peak would match the fragmentation pattern and molecular ion detailed in the Mass Spectrometry section (3.2), simultaneously confirming the compound's identity and purity. rasayanjournal.co.in

Pharmacological Investigations of N Butyl 5 Methyl 1,3,4 Thiadiazol 2 Amine and 1,3,4 Thiadiazole Derivatives: Pre Clinical Studies

In Vitro and In Vivo Assessment of Biological Activities

Pre-clinical studies, encompassing both in vitro and in vivo models, have been instrumental in elucidating the therapeutic potential of 1,3,4-thiadiazole (B1197879) derivatives. These investigations have revealed a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antitubercular effects. acs.orgnih.gov The biological activity of these compounds is significantly influenced by the nature and position of various substituents on the thiadiazole ring. bibliotekanauki.pl

In vitro assessments typically involve screening compounds against specific molecular targets or cell lines to determine their potency and mechanism of action. For instance, studies have evaluated the ability of these derivatives to inhibit enzymes like carbonic anhydrase and tyrosine kinase, which are implicated in various diseases. bibliotekanauki.plnih.gov In vivo studies, often conducted in animal models, provide further insights into the pharmacological profile of these compounds, assessing their efficacy and behavior within a whole organism. connectjournals.comresearchgate.net

Antimicrobial Activity Studies

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The presence of the =N-C-S- moiety is considered a key contributor to their biological activity. nih.govmdpi.com Derivatives of 2-amino-1,3,4-thiadiazole (B1665364), in particular, have been a major focus of antimicrobial research due to their potent and broad-spectrum activity. tandfonline.com

Numerous studies have demonstrated the antibacterial potential of 1,3,4-thiadiazole derivatives against a wide range of Gram-positive and Gram-negative bacteria. nih.govijpcbs.comrsc.org The antibacterial efficacy is often dependent on the substituents attached to the thiadiazole core. For example, the introduction of halogen atoms to the phenyl ring of some 1,3,4-thiadiazole derivatives has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

In a study evaluating a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds with fluoro and chloro substitutions exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govrasayanjournal.co.in Another study highlighted that certain 1,3,4-thiadiazole derivatives showed significant activity against E. coli and Pseudomonas aeruginosa. ijpcbs.com

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | Staphylococcus aureus | MIC = 20 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine | Bacillus subtilis | MIC = 22 µg/mL | nih.gov |

| Imidazo[2,1-b] nih.govconnectjournals.comnih.govthiadiazoles | Escherichia coli | Significant Activity | ijpcbs.com |

| Imidazo[2,1-b] nih.govconnectjournals.comnih.govthiadiazoles | Pseudomonas aeruginosa | Significant Activity | ijpcbs.com |

The antifungal properties of 1,3,4-thiadiazole derivatives have been extensively investigated, with many compounds showing promising activity against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govbibliotekanauki.plnih.govwjpmr.com The mechanism of antifungal action for some derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

A study focusing on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol demonstrated significant growth inhibition of C. albicans and C. parapsilosis. nih.gov Research on 2-amino-1,3,4-thiadiazole found it to be highly effective against Candida albicans. bibliotekanauki.pl Furthermore, derivatives with oxygenated substituents on a phenyl ring have been shown to impart significant antifungal activity. nih.gov

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida albicans | 70% growth inhibition | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida parapsilosis | 70% growth inhibition | nih.gov |

| 2-amino-1,3,4-thiadiazole | Candida albicans | MIC = 0.5 mg/cm³ | bibliotekanauki.pl |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine | Aspergillus niger | MIC = 32 µg/mL | nih.gov |

| 5-(4-ethoxyphenyl)-1,3,4-thiadiazole-2-amine | Candida albicans | MIC = 35 µg/mL | nih.gov |

The emergence of multidrug-resistant tuberculosis has necessitated the search for novel therapeutic agents, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds in this area. acs.orgconnectjournals.comresearchgate.netcbijournal.com Several studies have reported the significant in vitro activity of these compounds against Mycobacterium tuberculosis. acs.orgconnectjournals.comtandfonline.comcbijournal.com

For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibitory activity against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. acs.orgtandfonline.comcbijournal.com Other research has identified benzoxazole (B165842) derivatives of 1,3,4-thiadiazole as having potent inhibitory activity, with some showing up to 95% inhibition. cbijournal.com

| Compound/Derivative | Strain | Activity (% Inhibition) | Concentration | Reference |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% | 6.25 µg/mL | acs.orgtandfonline.comcbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 65% | 6.25 µg/mL | tandfonline.comcbijournal.com |

| Benzoxazole derivative of 1,3,4-thiadiazole | M. tuberculosis | 95% | 6.25 µg/mL | cbijournal.com |

| Imidazo-1,3,4-thiadiazole derivative | M. tuberculosis H37RV | MIC of 3.14 µg/ml | - | cbijournal.com |

Anticancer and Cytotoxic Activity Investigations

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of novel anticancer agents. mdpi.comnih.govnih.govmdpi.commdpi.com Derivatives of this heterocyclic system have shown potent cytotoxic effects against a variety of human cancer cell lines. nih.govmdpi.comresearchgate.net The anticancer activity is often attributed to the ability of these compounds to interact with various molecular targets involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases. mdpi.commdpi.com

In vitro cytotoxicity assays using various cancer cell lines are a cornerstone of anticancer drug discovery. Numerous 1,3,4-thiadiazole derivatives have been evaluated using these methods, with many exhibiting significant dose-dependent growth inhibition. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

For example, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed strong cytotoxicity against MCF-7 (breast cancer), SK-BR-3 (breast cancer), A549 (lung cancer), and H1975 (lung cancer) cell lines, with some compounds having IC50 values in the sub-micromolar range. nih.gov Another study on 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine reported a potent anti-proliferative effect against LoVo (colon carcinoma) cells with an IC50 value of 2.44 µM. mdpi.com

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast) | 0.77 - 3.43 | nih.gov |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | A549 (Lung) | 0.77 - 3.43 | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | mdpi.com |

| Ciprofloxacin-based 1,3,4-thiadiazole derivative | MCF-7 (Breast) | 3.26 - 15.7 | nih.gov |

| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide | BxPC-3 (Pancreatic) | 1.7 | nih.gov |

| 1,3,4-Thiadiazole derivative 4h | HTC-116 (Colon) | 2.03 | mdpi.com |

| 1,3,4-Thiadiazole derivative 4h | HepG-2 (Hepatocellular) | 2.17 | mdpi.com |

Evaluation of Antiproliferative Effects

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds investigated for their antiproliferative properties. nih.gov This is partly attributed to its role as a bioisostere of pyrimidine (B1678525), a key component of nucleic bases, which allows these derivatives to potentially interfere with DNA replication processes. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring may also improve its ability to cross cellular membranes and interact with biological targets. nih.gov

Preclinical studies have evaluated various 2,5-disubstituted 1,3,4-thiadiazole derivatives against several human cancer cell lines. In one study, a series of derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated the most potent anti-proliferative activity, with IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.govmdpi.com Other compounds in the same series showed weaker cytotoxic activity on normal fibroblast cell lines compared to the breast cancer lines. nih.govmdpi.com Further investigations indicated that these compounds inhibit DNA biosynthesis in both MCF-7 and MDA-MB-231 cells. mdpi.com Another study reported on himachalene-1,3,4-thiadiazole hybrids, with most of the synthesized compounds showing enhanced antiproliferative activity against one or more cancer cell lines, including fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast carcinoma (MCF-7, MDA-MB-231), when compared to the precursor compound. tandfonline.com

Derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been identified as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. mdpi.com Additionally, some 1,3,4-thiadiazole-2-amine derivatives are noted as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of cancer cells. mdpi.com Other research has explored pyridine (B92270) derivatives combined with the 1,3,4-thiadiazole scaffold, which showed antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC₅₀ values ranging from 2.03 to 37.56 μM. nih.gov

Table 1: Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | nih.govmdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | nih.govmdpi.com |

| Compound ST3 | MDA-MB-231 (Breast) | 73.8 | mdpi.com |

| Compound ST8 | MDA-MB-231 (Breast) | 75.2 | mdpi.com |

| Pyridine-Thiadiazole Hybrid (Compound 8a) | Various (7 lines) | 1.62 - 4.61 | nih.gov |

| Thiadiazole-Thiadiazole Hybrid (32a) | HePG-2 (Liver) | 3.31 | nih.gov |

| Thiadiazole-Thiadiazole Hybrid (32d) | MCF-7 (Breast) | 9.31 | nih.gov |

Anti-inflammatory and Analgesic Properties

The 1,3,4-thiadiazole nucleus is a structural component of various compounds investigated for anti-inflammatory and analgesic activities. mdpi.com A number of preclinical studies have demonstrated the potential of these derivatives in mitigating inflammation and pain in animal models.

In one study, novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles were synthesized and evaluated. thaiscience.info The tested derivatives exhibited analgesic activity, with inhibition of acetic acid-induced writhing ranging from 46% to 56%, compared to 60% for the standard drug, acetylsalicylic acid. thaiscience.info In the carrageenan-induced paw edema test for anti-inflammatory activity, several of the synthesized compounds showed notable effects. thaiscience.info Specifically, compound 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) was identified as having a superior analgesic and anti-inflammatory profile with low gastric ulceration incidence. thaiscience.info

Another study focused on two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides. nih.gov All synthesized compounds demonstrated good analgesic action in the acetic acid writhing test. nih.gov Some compounds in the series also showed fair anti-inflammatory activity in the carrageenan rat paw edema test. nih.gov A series of 2,6-diaryl-imidazo[2,1-b] nih.govarjonline.orgrsc.orgthiadiazole derivatives were also investigated for their anti-inflammatory and analgesic properties. nih.gov Among these, compound 5c showed better anti-inflammatory activity than the standard drug diclofenac. nih.gov Compounds 5g, 5i, and 5j displayed antinociceptive activity comparable to diclofenac, and none of the tested compounds showed ulcerogenic activity. nih.gov Molecular docking studies suggested these effects may be linked to the inhibition of cyclooxygenases (COX-1/COX-2). nih.gov

Further research on thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides revealed significant anti-inflammatory and analgesic activities. orientjchem.org In the writhing test, these compounds showed analgesic inhibition ranging from 37.34% to 69.37%. orientjchem.org Compound 6m, in particular, exhibited significant analgesic activity (71.37% inhibition) comparable to the reference drug celecoxib (B62257) (73.56% inhibition). orientjchem.org

Table 2: Analgesic and Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid-induced writhing | 46% to 56% inhibition | thaiscience.info |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid-induced writhing | Good antalgic action | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema | Fair anti-inflammatory activity | nih.gov |

| 2,6-diaryl-imidazo[2,1-b] nih.govarjonline.orgrsc.orgthiadiazole (Compound 5c) | Carrageenan-induced rat paw edema | Better activity than diclofenac | nih.gov |

| Thiadiazole linked pyrazole benzene sulphonamides (Compound 6m) | Acetic acid-induced writhing | 71.37% inhibition | orientjchem.org |

Anticonvulsant and Central Nervous System (CNS) Activity

Derivatives of 1,3,4-thiadiazole have been a significant focus of research for their potential effects on the central nervous system, particularly as anticonvulsant, antidepressant, and anxiolytic agents. nih.govarjonline.orgresearchgate.net The lipophilicity imparted by the sulfur atom in the thiadiazole ring is considered beneficial for activity at the CNS level. researchgate.net

The 1,3,4-thiadiazole nucleus is a key feature in many compounds evaluated for anticonvulsant properties. nih.govarjonline.orgnih.gov Research has explored how different substitutions on the thiadiazole ring influence antiepileptic activity, often using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models for evaluation. nih.govbenthamscience.com

A study on 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives found that 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine was the most active compound in both MES and PTZ tests. nih.gov In another series, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was highly effective in the MES test, providing 100% protection at a 30 mg/kg dose without toxicity. nih.gov This suggests that the presence of a halo group can contribute to good anticonvulsant activity. nih.gov

Other research has shown that compounds with an OCH₃ group, such as 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, were highly effective in the MES model, showing 64.28% protection at a 300 mg/kg dose. nih.govfrontiersin.org The introduction of an aromatic ring has been observed to increase anticonvulsant activity compared to a methyl group. nih.govfrontiersin.org For instance, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol showed 66.67% protection in the MES test and 80% protection in the PTZ test at a dose of 100 mg/kg, with activity attributed to mechanisms involving GABA and voltage-gated ion channels. nih.govfrontiersin.org

Table 3: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Dose | Activity (% Protection) | Reference |

|---|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES & PTZ | ED₅₀: 20.11 & 35.33 mg/kg | - | nih.gov |

| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 30 mg/kg | 100% | nih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ | 20 mg/kg | 83% | nih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | MES | 20 mg/kg | 75% | nih.gov |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 300 mg/kg | 64.28% | nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 100 mg/kg | 66.67% | nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 100 mg/kg | 80% | nih.govfrontiersin.org |

The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed to exhibit antidepressant and anxiolytic effects. researchgate.netnih.govacs.org Preclinical studies have identified several derivatives with promising activity in animal models.

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their CNS activity. nih.govacs.org The research found that some of these compounds possess significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govacs.org One of the most potent compounds from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (compound 3k), was noted for its mixed antidepressant-anxiolytic activity. nih.gov

In another study, novel thiadiazole derivatives were assessed for antidepressant-like activity using the tail suspension test (TST) and modified forced swimming test (MFST). semanticscholar.org Several of the synthesized compounds (2c, 2d, 2e, 2f, 2g, and 2h) significantly decreased immobility time in the MFST, which is indicative of an antidepressant-like effect. semanticscholar.org These effects were not associated with changes in locomotor activity, suggesting the observed antidepressant-like activities are specific. semanticscholar.org Theoretical calculations of their pharmacokinetic properties supported the potential of these compounds as antidepressant candidates. semanticscholar.org

Enzyme Inhibition Studies

The 1,3,4-thiadiazole ring is a key structural element in a variety of enzyme inhibitors, with a significant body of research focused on its role in inhibiting carbonic anhydrases. nih.gov Beyond this, thiadiazole derivatives have been investigated as inhibitors of other enzymes, such as α-glucosidase and urease. For example, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were designed as α-glucosidase inhibitors. nih.govacs.org In this series, several compounds showed excellent inhibitory activity, with IC₅₀ values significantly lower than the standard, acarbose (B1664774). nih.govacs.org Fused nih.govrsc.orgnih.govtriazolo[3,4-b] nih.govarjonline.orgrsc.orgthiadiazole derivatives have also been developed as potent urease inhibitors, with all tested compounds showing outstanding inhibition compared to the positive control, thiourea. nih.gov

Derivatives of 1,3,4-thiadiazole are well-established as inhibitors of carbonic anhydrase (CA), an enzyme involved in numerous physiological processes. nih.govnih.gov Research has focused on designing derivatives that can selectively inhibit various CA isozymes, including the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoform hCA IX. rsc.orgnih.govnih.gov

In one study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with compound 7i showing more potent inhibition of carbonic anhydrase (IC₅₀ = 0.402 µM) than the standard reference, acetazolamide (B1664987) (IC₅₀ = 0.998 µM). rsc.org Kinetic analysis revealed that this compound acts as a competitive inhibitor. rsc.org Another study on 1,3,4-thiadiazole-2-thione derivatives found that compound 5c exhibited interesting inhibition of the tumor-associated hCA IX with a Kᵢ value of 1.25 µM. nih.gov Docking studies suggested that the thione group of these compounds acts as a zinc-binding moiety within the enzyme's active site. nih.gov

A separate series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition against hCA I, hCA II, and hCA IV. nih.gov More recent work on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives demonstrated potent inhibition of hCA I and hCA II. tandfonline.com Many of these compounds, particularly compound 6d (Kᵢ of 52.90 nM against hCA II), showed better inhibitory action than acetazolamide (Kᵢ of 157.80 nM against hCA II). tandfonline.com

Table 4: Carbonic Anhydrase Inhibition by Selected 1,3,4-Thiadiazole Derivatives

| Compound/Series | Isozyme | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole-thiazolidinone (Compound 7i) | CA | IC₅₀ = 0.402 µM | rsc.org |

| Acetazolamide (Standard) | CA | IC₅₀ = 0.998 µM | rsc.org |

| 1,3,4-thiadiazole-2-thione (Compound 5c) | hCA IX | Kᵢ = 1.25 µM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | Kᵢ = 4.2 - 32 nM | nih.gov |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VB | Kᵢ = 1.3 - 74 nM | nih.gov |

| N-(1,3,4-thiadiazole-2-yl)acetamide (Compound 6d) | hCA II | Kᵢ = 52.90 nM | tandfonline.com |

| Acetazolamide (Standard) | hCA II | Kᵢ = 157.80 nM | tandfonline.com |

Alpha-Amylase and Alpha-Glucosidase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov The 1,3,4-thiadiazole scaffold has been extensively investigated for its potential to inhibit these enzymes.

Derivatives of 1,3,4-thiadiazole have demonstrated significant in vitro inhibitory activity against both α-amylase and α-glucosidase. nih.gov Specifically, a series of new 1,3,4-thiadiazole-bearing Schiff base analogues were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govacs.org Several of these analogues exhibited excellent inhibition, with IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM, showcasing greater potency than the standard drug acarbose (IC50 of 11.50 ± 0.30 μM). nih.govacs.org Structure-activity relationship (SAR) studies revealed that substituents with strong electron-donating or electron-withdrawing groups on the thiadiazole ring enhanced inhibitory profiles. nih.govacs.org Conversely, the position of methoxy (B1213986) (-OCH3) groups on an associated phenyl ring was found to alter the inhibitory potency. acs.org

In another study, newly synthesized 1,3,4-thiadiazole derivatives containing various acidic linkers (butanoic, acrylic, and benzoic acids) showed significant inhibitory activity against α-glucosidase, reaching up to 95.0%, which was 1.9 times higher than that of acarbose. magritek.commdpi.com One derivative featuring a benzoic acid linker, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, displayed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). magritek.commdpi.com Derivatives with a butanoic acid linker also showed high inhibitory activity. magritek.commdpi.com

Furthermore, a study focusing on derivatives synthesized from Eruca vesicaria subsp. longirostris essential oil reported that N-(4-(methylthio)butyl)-5-phenyl-1,3,4-thiadiazol-2-amine was a highly effective inhibitor of α-glucosidase, with an IC50 value of 0.49 μM, demonstrating significantly stronger activity than the acarbose standard. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series/Derivative | Enzyme | Key Findings (IC50 Values) | Reference Compound | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole Schiff base analogues (e.g., analogues 4, 8, 9) | α-Glucosidase | Analogue 8: 1.10 ± 0.10 μM Analogue 9: 1.30 ± 0.10 μM Analogue 4: 2.20 ± 0.10 μM | Acarbose (11.50 ± 0.30 μM) | nih.gov, acs.org |

| 1,3,4-Thiadiazoles with acidic linkers (e.g., compound 9'b) | α-Glucosidase | Compound 9'b: 3.66 mM Compounds 7b, 7c: 6.70 mM and 8.42 mM | Acarbose (13.88 mM) | magritek.com, mdpi.com |

| N-(4-(methylthio)butyl)-5-phenyl-1,3,4-thiadiazol-2-amine (2c) | α-Glucosidase | 0.49 μM | Acarbose (108.8 ± 12 μM) | nih.gov |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives (8a–k) | α-Amylase & α-Glucosidase | Showed significant inhibition against both enzymes. | Not specified | nih.gov |

Other Enzyme Systems (e.g., DNA gyrase, Topo IV, DHFR, 15-LOX)

The 1,3,4-thiadiazole scaffold has been identified as a versatile inhibitor of various enzyme systems critical to the pathology of cancer and inflammation.

15-Lipoxygenase (15-LOX): A series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-LOX. nih.gov One of the most promising compounds from this series demonstrated simultaneous inhibition of 15-LOX with an IC50 value of 11 µM, a potency comparable to the standard 15-LOX inhibitor zileuton (B1683628) (IC50 = 15 µM). nih.govresearchgate.net Another related study identified a 4-thiazolidinone (B1220212) derivative with a methoxyphenyl group that showed better inhibitory activity against 15-LOX (IC50 = 17.11 µM) than quercetin. researchgate.net

Dihydrofolate Reductase (DHFR): The enzyme DHFR has been a target for 1,3,4-thiadiazole derivatives, particularly in the context of developing anticancer agents. researchgate.netnih.gov Molecular docking studies have been performed to investigate the binding of novel 1,3,4-thiadiazole compounds to the active site of DHFR, suggesting they are potential inhibitors that may surpass known analogues in binding strength. researchgate.net

Topoisomerases (Topo I and II): The antitumor and antiparasitic activities of some 1,3,4-thiadiazole derivatives have been linked to their ability to inhibit topoisomerases. researchgate.netmdpi.comnih.gov The leishmanicidal effect of certain nitroheteroaryl-1,3,4-thiadiazole derivatives is attributed, at least in part, to the disruption of DNA-relaxing activities of topoisomerases I and II and the formation of cleavable complexes. researchgate.net The capacity of 2-amino-1,3,4-thiadiazole derivatives to inhibit topoisomerase II is also associated with their antitumor properties. mdpi.comnih.gov

Table 2: Inhibition of Various Enzyme Systems by 1,3,4-Thiadiazole Derivatives

| Enzyme System | Compound Class | Key Findings (IC50 Values) | Source |

|---|---|---|---|

| 15-Lipoxygenase (15-LOX) | Thiadiazole-thiazolidinone hybrids | IC50 = 11 µM for the most promising compound (6l). | nih.gov, researchgate.net |

| Dihydrofolate Reductase (DHFR) | 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | Identified as potential inhibitors based on molecular docking studies. | researchgate.net, nih.gov |

| Topoisomerase I & II | Nitroheteroaryl-1,3,4-thiadiazoles | Inhibition of DNA-relaxing activities observed. | researchgate.net |

| Topoisomerase II | 2-Amino-1,3,4-thiadiazole derivatives | Identified as a mechanism for antitumor capacity. | mdpi.com, nih.gov |

Antiparasitic Activity, Including Antileishmanial and Antitrypanosomal Investigations

Derivatives of 1,3,4-thiadiazole have shown significant promise as antiparasitic agents, with substantial research focused on their effectiveness against Leishmania and Trypanosoma species. researchgate.net

Antileishmanial Activity: Numerous studies have confirmed the potent antileishmanial properties of the 1,3,4-thiadiazole nucleus. nih.gov A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles were developed, with a methyl-imidazolyl containing derivative identified as the most active compound against the promastigote stage of Leishmania major. nih.gov Another study evaluated 2-substituted-thio-1,3,4-thiadiazole derivatives, finding one compound to be particularly active against both promastigote and amastigote forms of L. major, with IC50 values of 44.4 µM and 64.7 µM, respectively. mui.ac.ir The mechanism of action for these compounds is thought to involve the inhibition of parasitic enzymes, such as DNA topoisomerase I. nih.govresearchgate.net Some nitroimidazole and nitrofuran derivatives of 1,3,4-thiadiazole exhibited high selectivity against intracellular amastigotes and low toxicity against host cells. researchgate.net

Antitrypanosomal Activity: The 1,3,4-thiadiazole scaffold is also a key component in the design of trypanocidal agents. nih.gov New 1,3,4-thiadiazole-2-arylhydrazone derivatives were synthesized, leading to the identification of a potent prototype, brazilizone A, which was effective against bloodstream trypomastigote forms of Trypanosoma cruzi with an IC50 of 5.3 µM. nih.govresearchgate.net In research targeting Trypanosoma brucei, the causative agent of Human African trypanosomiasis, several 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives showed submicromolar IC50 values. nih.gov Notably, compounds with an unsubstituted piperazine (B1678402) ring were the most potent, with one nitroimidazole derivative (18c) being among the most powerful agents reported against T. brucei in vitro (IC50 = 0.012 µM). nih.gov

Table 3: Antiparasitic Activity of 1,3,4-Thiadiazole Derivatives

| Parasite | Compound Series/Derivative | Key Findings (IC50 Values) | Source |

|---|---|---|---|

| Leishmania major (promastigote) | 2-substituted-thio-1,3,4-thiadiazole (Compound II) | 44.4 µM | mui.ac.ir |

| Leishmania major (amastigote) | 2-substituted-thio-1,3,4-thiadiazole (Compound II) | 64.7 µM | mui.ac.ir |

| Leishmania donovani (promastigote) | 1,3,4-Thiadiazole analog (Compound 7) | 0.495 µM | nih.gov |

| Trypanosoma cruzi (trypomastigote) | Brazilizone A (4k) | 5.3 µM | nih.gov, researchgate.net |

| Trypanosoma brucei rhodesiense | Nitroimidazole derivative (18c) | 0.012 µM | nih.gov |

Antioxidant Properties

The 1,3,4-thiadiazole ring is a core structure in many compounds investigated for their antioxidant potential. rsc.orgnih.gov Various studies have synthesized and screened novel 1,3,4-thiadiazole derivatives, revealing moderate to potent in vitro antioxidant activity. researchgate.net

In one study, a series of 1,3,4-thiadiazole derivatives linked to 4-thiazolidinone were synthesized and evaluated using the DPPH radical scavenger assay. saudijournals.com Two compounds, TZD 3 and TZD 5, demonstrated promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 = 29.2 µM). researchgate.net

Another investigation into new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives found that N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (9h) exhibited excellent antioxidant activity, surpassing that of the standard drug used in the assay. nih.gov Thiazolidinone derivatives of 1,3,4-thiadiazole were also tested through multiple in vitro assays (DPPH, FRAP, and TBARS), where one compound showed superior antioxidant activity among the tested derivatives, with a DPPH scavenging capacity of 33.98%. nih.gov The antioxidant activity in these derivatives was correlated with phenyl-functionalized benzylidene and amino-carbonyl functional domains. nih.gov

Table 4: In Vitro Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series/Derivative | Assay | Key Findings (IC50 / % Inhibition) | Reference Compound | Source |

|---|---|---|---|---|

| Thiadiazole-thiazolidinone (TZD 5) | DPPH | IC50 = 27.50 µM | Ascorbic Acid (IC50 = 29.2 µM) | researchgate.net |

| Thiadiazole-thiazolidinone (TZD 3) | DPPH | IC50 = 28.00 µM | Ascorbic Acid (IC50 = 29.2 µM) | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (9h) | Not specified | Showed excellent activity, more than standard. | Not specified | nih.gov |

| Thiazolidinone derivative of 1,3,4-thiadiazole (Compound 4) | DPPH | 33.98% scavenging activity | Vitamin C (94.35%) | nih.gov |

DNA Interaction and Cleavage Studies

The biological activities of 1,3,4-thiadiazole derivatives are closely linked to their ability to interact with DNA. mdpi.comnih.gov This interaction is partly because the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure of nucleic bases, which may allow these compounds to interfere with DNA replication processes. nih.govnih.gov The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and bind to biological targets, including DNA. nih.govnih.gov

Studies have been conducted to understand the mechanism of interaction between newly synthesized 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA). rsc.orgnih.gov Using UV-vis absorption spectroscopy in a physiological buffer, researchers have investigated the binding of these molecules to CT-DNA. nih.govsemanticscholar.org These spectroscopic methods help to elucidate the nature and strength of the interaction between the compounds and the DNA molecule.

Furthermore, the antiparasitic activity of some 1,3,4-thiadiazole derivatives has been associated with DNA damage. The leishmanicidal effect of certain nitroheteroaryl-1,3,4-thiadiazoles has been linked to the disruption of topoisomerase functions and the formation of cleavable complexes with DNA, which implies an induction of DNA strand breaks. researchgate.net This suggests that DNA interaction and subsequent cleavage or damage is a potential mechanism of action for the therapeutic effects of this class of compounds.

Structure Activity Relationship Sar and Molecular Design Strategies

Impact of Substituents on the Thiadiazole Ring on Biological Activity

The nature, size, and electronic properties of substituents at the C2 and C5 positions of the 1,3,4-thiadiazole (B1197879) ring play a pivotal role in defining the molecule's biological activity and spectrum.

The substituent at the 5-position of the thiadiazole ring significantly influences the compound's efficacy. Studies on various 2-amino-5-substituted-1,3,4-thiadiazoles have shown that introducing an aromatic ring at this position often enhances anticancer effects. mdpi.com The specific nature and position of substituents on this aryl ring are also critical. For instance, fluorinated and chlorinated phenyl groups at C5 resulted in derivatives with good inhibitory effects against S. aureus and B. subtilis. nih.gov Another study found that introducing a nitro group to a phenyl ring at C5 led to moderate antibacterial activity. nih.gov In the context of antitubercular activity, derivatives with a substituent at the para position of a C5-phenyl ring were found to be active, whereas those with a meta-substituent were inactive. nih.gov For the target molecule, the 5-methyl group is a small, electron-donating alkyl substituent. In some series, a methyl group at the 5th position was shown to confer high diuretic activity compared to an amino group at the same position. mdpi.com

The substituent on the 2-amino group is equally important. While a free amino group can confer maximum activity in some cases, derivatization is a key strategy for modulating potency. mdpi.comnih.gov For example, substitution on the 2-amino group with different moieties has been shown to decrease antibacterial activity in the order of methyl > ethyl > phenyl, suggesting that both the size and electronic nature of the substituent are determining factors. nih.gov The introduction of bulky groups, such as the 1-adamantylamino group at the 2-position, has also been explored in the synthesis of new derivatives. nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of the 1,3,4-thiadiazole scaffold based on published research.

| Ring Position | Substituent Type | Resulting Biological Activity | Reference(s) |

| C5 | Methyl Group | Increased diuretic activity (compared to NH2) | mdpi.com |

| C5 | Phenyl Group (unsubstituted) | Foundation for potent anticancer agents | mdpi.com |

| C5 | 4-Fluoro/4-Chloro-phenyl Group | Good antibacterial activity (S. aureus, B. subtilis) | nih.gov |

| C5 | Phenyl Group with Oxygenated Substituents | Imparts significant antifungal activity | nih.gov |

| C5 | Dihydropyrimidine Moiety with Nitro Group | Moderate activity against E. coli | nih.gov |

| C2-Amino | Free Amine (unsubstituted) | Conferred maximum antibacterial activity in one series | nih.gov |

| C2-Amino | Methyl/Ethyl Group | Decreased antibacterial activity relative to free amine | nih.gov |

| C2-Amino | Phenyl Group | Further decreased activity compared to small alkyl groups | nih.gov |

| C2-Amino | Adamantyl Group | A strategy for creating novel derivatives | nih.gov |

Role of the N-Butyl Moiety in Modulating Activity and Pharmacological Profile

The 1,3,4-thiadiazole ring itself, particularly due to its sulfur atom, imparts a degree of liposolubility which aids in crossing biological membranes. nih.govnih.gov The addition of an N-butyl group—a four-carbon alkyl chain—significantly enhances this lipophilic character compared to an unsubstituted 2-amino group or smaller N-alkyl substituents like methyl or ethyl. This increased lipophilicity can improve the compound's ability to penetrate lipid-rich barriers, such as the blood-brain barrier or cell membranes of pathogens, potentially leading to enhanced bioavailability and efficacy. chemmethod.com

However, the relationship between lipophilicity and activity is not always linear. While increased lipophilicity can be beneficial, an excessively large or bulky substituent on the 2-amino group can introduce steric hindrance. This may negatively impact the molecule's ability to fit into the binding site of a target enzyme or receptor, thereby reducing its biological activity. Research on related series has shown that activity can decrease as the size of the N-substituent increases from methyl to ethyl to phenyl, suggesting an optimal size and shape for interaction with the biological target. nih.gov Therefore, the N-butyl group represents a balance: it provides a substantial increase in lipophilicity while being a flexible alkyl chain that may avoid the significant steric clash associated with more rigid or bulky groups like a phenyl ring.

Design of Hybrid Molecules Incorporating the Thiadiazole Scaffold

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophores (bioactive moieties) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, better selectivity, reduced toxicity, or a dual mechanism of action. The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is an excellent candidate for this approach due to its proven biological activities and reactive amino group, which serves as a convenient linker point. nih.gov

Several classes of hybrid molecules incorporating the 1,3,4-thiadiazole ring have been developed and shown to possess significant therapeutic potential.

| Hybrid Pharmacophore | Linked Moiety | Target/Reported Activity | Reference(s) |

| Thiadiazole-Triazine | 1,3,5-Triazine | Antibacterial | tandfonline.com |

| Thiadiazole-Coumarin | Coumarin | Antibacterial (P. aeruginosa) | nih.gov |

| Thiadiazole-Sulfonamide | Sulfonamide | Antimicrobial | nih.gov |

| Thiadiazole-Fluoroquinolone | Fluoroquinolone | Antitubercular | nih.gov |

| Thiadiazole-Benzothiazole | Benzothiazole | Antitubercular | nih.gov |

| Thiadiazole-Antipyrine | Antipyrine | Antimicrobial | nih.gov |

| Thiadiazole-Imidazopyrimidine | Imidazopyrimidine | Anticancer | tandfonline.com |

Prodrug Strategies for Enhanced Efficacy or Targeted Delivery

A prodrug is an inactive or less active molecule that is metabolically converted into a pharmacologically active drug within the body. This strategy is often employed to overcome issues with a drug's formulation, delivery, solubility, or pharmacokinetics.

While specific prodrug strategies for N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine are not extensively documented, the 2-amino-1,3,4-thiadiazole scaffold has been incorporated into prodrug designs. A notable example involves creating hybrid molecules with tegafur (B1684496), a well-known prodrug of the anticancer agent 5-fluorouracil. Liu and co-workers (2017) reported the synthesis of tegafur derivatives containing a 1,3,4-thiadiazole moiety. encyclopedia.pub These hybrid compounds demonstrated good anticancer activity against various cancer cell lines. encyclopedia.pub The rationale behind such a design is to combine the potential anticancer effects of the thiadiazole moiety with the proven cytotoxic mechanism of 5-fluorouracil, potentially leading to synergistic effects or an improved therapeutic window.

The 2-amino group of the thiadiazole core is a prime functional handle for creating prodrugs. It can be acylated to form amide bonds or reacted to form carbamates. These linkages are often designed to be stable in the digestive tract but susceptible to cleavage by enzymes (e.g., esterases, amidases) in the plasma or target tissues, thereby releasing the active parent amine compound in a controlled or targeted manner.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic and Structural Properties

There is no specific research detailing the use of quantum chemical calculations like Density Functional Theory (DFT) or ab initio methods to determine the electronic and structural properties of N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine. Such studies are crucial for understanding a molecule's geometry, electronic distribution, and reactivity. For related 1,3,4-thiadiazole (B1197879) derivatives, DFT has been employed to investigate optimized geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), which help in predicting their chemical behavior and sites of interaction nih.govacs.org. However, specific values for bond lengths, bond angles, dihedral angles, and electronic properties for the title compound are not available.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting how a molecule binds to a biological target. Despite numerous docking studies on various 1,3,4-thiadiazole compounds against targets like dihydrofolate reductase (DHFR), myeloperoxidase, and microbial enzymes nih.govmdpi.comindexcopernicus.comresearchgate.net, no literature specifically reports the docking of this compound into any protein active site.

Without specific molecular docking studies, the binding pockets and key amino acid residues that would interact with this compound remain unidentified. For other thiadiazole derivatives, interactions are often characterized by hydrogen bonds involving the amine group or the nitrogen atoms of the thiadiazole ring, as well as hydrophobic interactions with the substituted moieties nih.gov.

The binding affinity (often expressed as a docking score in kcal/mol) and the specific binding mode for this compound have not been computationally predicted or published. Research on analogous compounds has shown that binding affinities are influenced by the nature and position of substituents on the thiadiazole ring acs.orgmdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations, which provide insight into the dynamic behavior and stability of a ligand-protein complex over time, have not been reported for this compound. Such simulations are critical for validating docking poses and understanding the conformational changes that may occur upon binding. Studies on related compounds have utilized MD to assess the stability of the predicted interactions within the binding site nih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. There are no published QSAR studies that include this compound in their dataset. The development of a QSAR model requires a series of related compounds with measured biological activity, which is not available for this specific molecule. Therefore, no predictive models for its activity based on its structural descriptors exist.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. Subsequently, these models can be used in virtual screening to identify new potential drug candidates from large compound libraries. No specific pharmacophore models have been developed based on this compound, and it has not been identified as a hit in any reported virtual screening campaigns.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets for N-Butyl-5-methyl-1,3,4-thiadiazol-2-amine and Analogues

The 1,3,4-thiadiazole (B1197879) scaffold is a versatile pharmacophore present in compounds that interact with a wide array of biological targets. mdpi.com Analogues have demonstrated inhibitory activity against numerous enzymes and proteins implicated in various diseases. researchgate.netnih.gov A primary avenue for future research is to systematically screen this compound and its newly synthesized analogues against a panel of known and novel biological targets.

The mesoionic nature of the 1,3,4-thiadiazole ring enables these compounds to traverse cellular membranes and interact with various biological targets. nih.govnih.gov Research has identified that derivatives of this scaffold can inhibit enzymes crucial to the progression of several diseases. researchgate.netnih.gov For instance, different analogues have shown inhibitory action against protein kinases, which are central to cellular signal transduction pathways. nih.govnih.gov

Future work should focus on high-throughput screening of this compound to identify its specific molecular targets. Investigating its effect on kinases like c-Src/Abl tyrosine kinase, focal adhesion kinase (FAK), and epidermal growth factor receptor (EGFR) could be a promising starting point, given the activity of other thiadiazoles against these enzymes. nih.govmdpi.com Furthermore, enzymes such as carbonic anhydrase, cyclooxygenase (COX), and α-glucosidase, which are known targets of thiadiazole compounds, warrant investigation. researchgate.netnih.govnih.gov Identifying the unique target profile of this specific compound will be crucial for directing its development toward specific therapeutic areas, from oncology to metabolic disorders.

| Potential Target Class | Specific Enzyme/Protein Examples | Therapeutic Relevance |

| Kinases | c-Src/Abl Tyrosine Kinase, Focal Adhesion Kinase (FAK), EGFR, CDK9 | Cancer, Inflammation nih.govnih.govmdpi.com |

| Hydrolases | Carbonic Anhydrase (CA), α-Glucosidase, Matrix Metalloproteinases (MMPs) | Diuretics, Anti-diabetic, Cancer researchgate.netnih.govnih.gov |

| Oxidoreductases | Cyclooxygenase (COX) | Anti-inflammatory researchgate.netnih.govgavinpublishers.com |

| Other Enzymes | Topoisomerase II, Histone Deacetylase (HDAC), Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | Cancer, Antiviral nih.gov |

Development of Advanced Synthetic Methodologies

The synthesis of 1,3,4-thiadiazole derivatives is well-established, often involving the cyclization of thiosemicarbazides with various reagents. researchgate.netmdpi.com However, future research should focus on developing more advanced, efficient, and environmentally friendly synthetic strategies for this compound and its analogues.

Modern synthetic techniques can enhance the diversity and complexity of thiadiazole libraries, facilitating broader structure-activity relationship (SAR) studies. mdpi.com Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Applying microwave irradiation to the synthesis of Schiff base derivatives of thiadiazoles has shown success and could be optimized for the target compound. researchgate.net

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, improving efficiency and atom economy. Designing MCRs to produce novel 5-substituted-2-amino-1,3,4-thiadiazoles would be a significant advancement.

Green Chemistry Approaches: The use of ionic liquids or solvent-free reaction conditions can reduce the environmental impact of synthesis. researchgate.net Exploring these conditions for the reaction between carboxylic acids and thiosemicarbazide (B42300) to form the thiadiazole ring is a valuable research direction. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting established batch syntheses of thiadiazoles to flow chemistry systems could be highly beneficial for future production.

| Synthetic Method | Advantages | Potential Application |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. | Rapid synthesis of a library of this compound analogues for screening. researchgate.net |

| Multicomponent Reactions | High efficiency, atom economy, molecular diversity. | One-pot synthesis of complex thiadiazole derivatives with diverse functional groups. |

| Green Chemistry | Reduced waste, less hazardous solvents, improved safety. | Environmentally benign synthesis using ionic liquids or solvent-free conditions. |

| Flow Chemistry | Scalability, precise control, enhanced safety, high purity. | Large-scale, automated production of the target compound for further studies. |

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to holistically understand the compound's mechanism of action, identify off-target effects, and discover biomarkers of response.

By treating biological systems with the compound and analyzing the subsequent changes across multiple molecular layers, researchers can build a comprehensive picture of its cellular impact. For example, transcriptomic analysis can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can then show how these changes affect cellular metabolic pathways.

Integrating these datasets can help to:

Elucidate signaling pathways: Determine how the compound perturbs cellular networks.

Identify resistance mechanisms: Understand how cells might adapt to long-term exposure.

Predict compound efficacy: Correlate molecular signatures with phenotypic outcomes.

Methodologies like Multi-Omics Factor Analysis (MOFA) and DIABLO have been successfully used in other disease areas to integrate diverse -omics datasets and identify disease-associated variations and pathways. Applying these computational approaches to study the effects of thiadiazole derivatives would be an innovative step toward a deeper mechanistic understanding.

Exploration of Nanotechnology and Drug Delivery Systems for Thiadiazole Derivatives

While the 1,3,4-thiadiazole scaffold generally imparts favorable properties like membrane permeability, the therapeutic efficacy of this compound could be significantly enhanced through advanced drug delivery systems. nih.gov Nanotechnology offers a promising avenue to improve the solubility, stability, and targeted delivery of thiadiazole compounds.

Future research should explore the formulation of this compound into various nanocarriers, such as:

Liposomes: Encapsulating the compound within lipid bilayers can improve its pharmacokinetic profile and reduce potential toxicity.

Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles can allow for controlled and sustained release of the drug at the target site.

Mesoporous Silica Nanoparticles: These particles have a high surface area and tunable pore size, making them suitable for high drug loading and targeted release, potentially favored in acidic tumor microenvironments.

Functionalized Nanoparticles: Attaching targeting ligands (e.g., antibodies or peptides) to the surface of nanoparticles can direct the thiadiazole derivative specifically to cancer cells or other diseased tissues, increasing efficacy while minimizing side effects.

These nano-based systems could overcome challenges related to poor bioavailability and enable more precise, target-oriented delivery, thereby maximizing the therapeutic potential of thiadiazole derivatives.

Investigations into Biomaterial Applications of Thiadiazoles (if academically relevant)

Beyond direct pharmacological applications, the unique chemical properties of the thiadiazole ring make it a candidate for incorporation into advanced biomaterials. The nitrogen and sulfur atoms in the heterocyclic ring can act as coordination sites for metal ions, making thiadiazole derivatives attractive ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Academically relevant future research could explore:

Luminescent MOFs for Sensing: Thiazole and thiadiazole-containing ligands have been used to create luminescent MOFs. These materials can exhibit fluorescence that is quenched or enhanced in the presence of specific analytes, such as small molecules, metal ions, or bioactive compounds. This compound could be investigated as a novel linker for creating MOFs designed for specific biosensing applications.

Drug-Releasing Biomaterials: The compound could be incorporated into biodegradable polymer scaffolds or hydrogels. These materials could serve as implants that provide structural support while slowly releasing the bioactive thiadiazole derivative to promote tissue regeneration or prevent local infection.

Antimicrobial Coatings: Given the known antimicrobial properties of many thiadiazole derivatives, the compound could be grafted onto the surfaces of medical devices or implants to prevent biofilm formation and reduce the risk of hospital-acquired infections. nih.gov

These investigations would expand the utility of this compound beyond traditional pharmacology and into the growing field of functional biomaterials.

Q & A

Q. What are the standard synthetic routes and characterization methods for N-butyl-5-methyl-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or alkylation of 5-methyl-1,3,4-thiadiazol-2-amine. For example, reacting 5-methyl-1,3,4-thiadiazol-2-amine with n-butyl halides in the presence of a base (e.g., KOH) under reflux conditions can yield the target compound. Characterization involves 1H-NMR (to confirm alkyl chain integration), IR spectroscopy (for functional group analysis), UV-Vis spectroscopy (electronic transitions), and mass spectrometry (molecular ion validation) . Ultrasound-assisted synthesis can enhance reaction efficiency by reducing time and improving yields .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

Antimicrobial screening follows protocols such as the agar diffusion method. The compound is dissolved in DMSO and tested against bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) at varying concentrations. Zone-of-inhibition measurements and minimum inhibitory concentration (MIC) values are reported, with controls like ciprofloxacin for bacteria and fluconazole for fungi .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins like COVID-19 main protease (PDB ID: 6LU7). Comparative analysis with native ligands (e.g., N3 inhibitor) assesses potential inhibitory effects based on binding energies (reported in kcal/mol) . 3D-QSAR (CoMFA/CoMSIA) models correlate substituent effects with bioactivity, guiding the design of derivatives with enhanced kinase (e.g., PIM2) inhibition .

Q. How are advanced structural elucidation techniques applied to this compound?

- X-ray crystallography : SHELX programs refine crystal structures, with parameters like R-factors validating model accuracy. For example, Mn(II)-catalyzed thiadiazole derivatives have been analyzed for bond lengths and angles .

- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic properties. Vibrational frequencies from IR spectra are matched with DFT-derived values to confirm assignments .

Q. What methodologies optimize the synthesis of this compound?

- Catalysis : Mn(II) salts accelerate thiadiazole ring formation in related compounds, improving regioselectivity .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2–4 hours) and increases yields (e.g., 73% to >85%) by enhancing mass transfer and cavitation effects .

Q. How can researchers resolve contradictions in biological or structural data?

- Biological assays : Cross-validate results using multiple models (e.g., FRET inhibition assays vs. cell-based IC50 measurements). For example, discrepancies in enzyme inhibition (e.g., 18% vs. 38% in FRET assays) may arise from solubility or assay conditions .

- Structural validation : Compare experimental crystallographic data (e.g., bond angles) with DFT predictions to identify potential artifacts .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methyl) at the 5-position of the thiadiazole ring to modulate bioactivity. For example, 5-(4-chlorophenyl) derivatives show enhanced antiparasitic activity against Trypanosoma cruzi .

- QSAR modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with biological endpoints (e.g., IC50) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.